3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
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Overview
Description
Scientific Research Applications
Flow Chemistry in Ionic Liquid Syntheses : The compound is involved in the synthesis of Ionic Liquids through the quarternization of an N-atom in 1-methyl-imidazole with different alkylating agents. These reactions are significant in the context of flow chemistry using microstructured reactors, allowing for safer and efficient chemical processes (Löwe et al., 2010).
Corrosion Inhibition : Imidazole derivatives, including compounds similar to 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, have been studied as corrosion inhibitors. They show promise in protecting metals in acidic media, an application crucial in industrial settings (Cruz et al., 2004).
Pharmaceutical Research : Some derivatives of this compound have been investigated for their potential in treating hypertension, acting as imidazoline receptor agonists. This application is significant in the pharmaceutical industry for developing new antihypertensive agents (Aayisha et al., 2019).
Catalysis in Chemical Synthesis : These compounds have been utilized in multi-component chemical reactions, particularly in synthesizing 2H-2-imidazolines. The research highlights their role in simplifying and improving the efficiency of these reactions (Elders et al., 2007).
Molecular Structure Studies : Studies also focus on the molecular structures of complexes involving imidazole derivatives, providing insights into their chemical behavior and potential applications in material science (Nishi et al., 2010).
Mechanism of Action
The biological activity of this compound has been explored in the context of anti-cancer properties. It belongs to a series of bis-NHC gold (I) complexes containing methyl, fluoro, or methoxy substituents. These complexes exhibit anti-proliferative effects against cancer cell lines, including A2780 (wild-type and Cisplatin-resistant) ovarian carcinoma and LAMA 84 (imatinib-sensitive and -resistant) and HL-60 leukemia cells. The exact mechanism of action remains an active area of research .
Properties
IUPAC Name |
3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVMJSAOOKIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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